molecular formula C16H28Cl2N2O4 B13776064 Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride CAS No. 66944-65-8

Ethanol, 2,2'-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride

Cat. No.: B13776064
CAS No.: 66944-65-8
M. Wt: 383.3 g/mol
InChI Key: SOKQUURHUMUOBI-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride is a complex organic compound that features a piperazine ring substituted with ethanol and dicyclopropylcarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a key reagent . The reaction conditions include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the ethanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or tosylates in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products where the ethanol group is replaced by other functional groups.

Scientific Research Applications

Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2,2’-(1,4-piperazinylene)DI-, dicyclopropylcarboxylate, dihydrochloride is unique due to its specific substitution pattern and the presence of dicyclopropylcarboxylate groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

66944-65-8

Molecular Formula

C16H28Cl2N2O4

Molecular Weight

383.3 g/mol

IUPAC Name

2-[4-[2-(cyclopropanecarbonyloxy)ethyl]piperazin-1-yl]ethyl cyclopropanecarboxylate;dihydrochloride

InChI

InChI=1S/C16H26N2O4.2ClH/c19-15(13-1-2-13)21-11-9-17-5-7-18(8-6-17)10-12-22-16(20)14-3-4-14;;/h13-14H,1-12H2;2*1H

InChI Key

SOKQUURHUMUOBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)OCCN2CCN(CC2)CCOC(=O)C3CC3.Cl.Cl

Origin of Product

United States

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